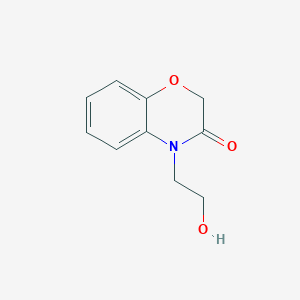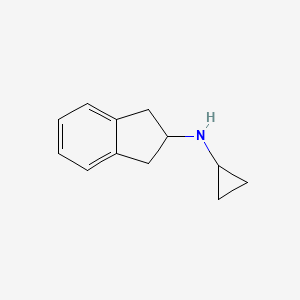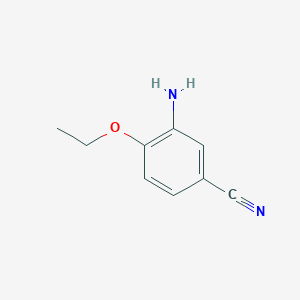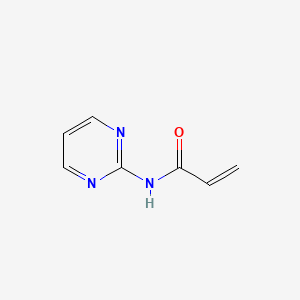
N-(pyrimidin-2-yl)prop-2-enamide
Overview
Description
“N-(pyrimidin-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 27179-37-9 . It has a molecular weight of 149.15 .
Synthesis Analysis
“N-(pyrimidin-2-yl)prop-2-enamide” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Molecular Structure Analysis
The Inchi Code for “N-(pyrimidin-2-yl)prop-2-enamide” is 1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) .Physical And Chemical Properties Analysis
“N-(pyrimidin-2-yl)prop-2-enamide” is a solid at room temperature . It has a melting point of 125-126°C .Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Treatment
Compounds related to "N-(pyrimidin-2-yl)prop-2-enamide" have been discovered to act as histone deacetylase (HDAC) inhibitors, showing promise in cancer treatment. For instance, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) is an orally active, isotype-selective HDAC inhibitor with significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Enhancing Cellular Uptake of DNA Binding Oligomers
Research has focused on modifying the structures of pyrrole–imidazole (Py–Im) hairpin polyamides, which are designed to disrupt protein–DNA interactions and modulate gene expression. Aryl group introduction at the turn of these compounds significantly enhances their nuclear uptake and biological activity, representing a breakthrough in controlling intracellular concentration of Py–Im polyamides for biological potency (Meier, Montgomery, & Dervan, 2012).
Synthesis of Polysubstituted Pyrroles and Pyridines
N-Propargylic beta-enaminones serve as intermediates for synthesizing polysubstituted pyrroles and pyridines, offering versatile applications in organic synthesis. This process showcases the potential of N-propargylic beta-enaminones in creating complex molecules with potential pharmacological activities (Cacchi, Fabrizi, & Filisti, 2008).
Gene Expression Regulation by Small Molecules
Small molecule ligands targeting specific DNA sequences can effectively regulate gene expression. Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids have been shown to have DNA-binding affinities comparable to proteins, opening up possibilities for therapeutic applications in modulating gene activity (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).
Synthetic Chemistry and Biological Activity
Further studies explore the synthesis of novel compounds based on the pyrimidin-2-yl motif, revealing their antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These compounds demonstrate the broad potential of N-(pyrimidin-2-yl)prop-2-enamide derivatives in pharmaceutical development (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N-pyrimidin-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDRFMNXTYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrimidin-2-yl)acrylamide | |
CAS RN |
27179-37-9 | |
| Record name | N-(pyrimidin-2-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




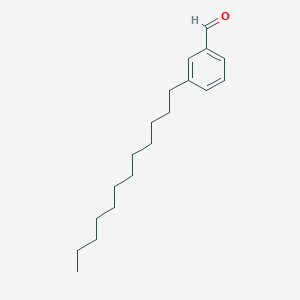
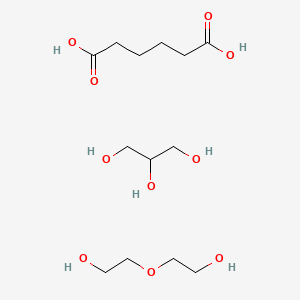
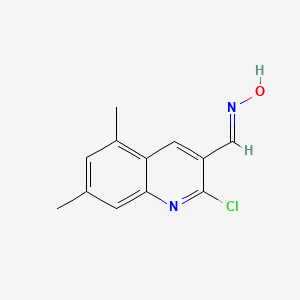
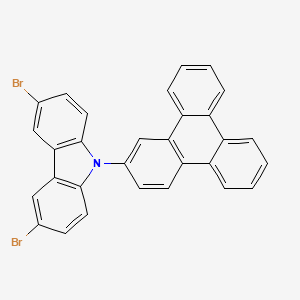
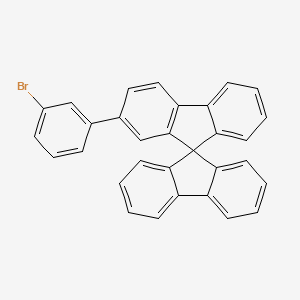
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
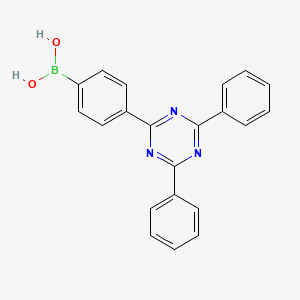
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
